molecular formula C11H14ClNO B12310966 Lorcaserin N-Oxide

Lorcaserin N-Oxide

Cat. No.: B12310966
M. Wt: 211.69 g/mol
InChI Key: OBKJFJJRKLOMQV-UHFFFAOYSA-N
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Description

Lorcaserin N-Oxide is a derivative of Lorcaserin, a compound known for its use as a serotonin 2C receptor agonist. Lorcaserin has been primarily used in the treatment of obesity due to its ability to promote satiety and reduce food intake . This compound, as an oxidized form of Lorcaserin, retains some of the pharmacological properties of its parent compound while potentially offering unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorcaserin N-Oxide typically involves the oxidation of Lorcaserin. One common method for synthesizing N-oxides is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol . This method is efficient and environmentally friendly, providing high yields of the desired N-oxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar oxidation protocols but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Lorcaserin N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with titanium silicalite (TS-1) in methanol.

    Reduction: Zinc and acetic acid.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Lorcaserin N-Oxide is believed to exert its effects through the selective activation of serotonin 2C receptors, similar to Lorcaserin. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This results in satiety and decreased food intake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lorcaserin N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar serotonin receptor agonists. Its ability to form conjugates and participate in unique chemical reactions makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3

InChI Key

OBKJFJJRKLOMQV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)O

Origin of Product

United States

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